Y-33075

ROCK inhibition kinase selectivity PKC

Choose Y-33075 for unmatched ROCK2 selectivity. With 21.4-fold better selectivity over PKC and 32.1-fold over CaMKII vs Y-27632, it delivers cleaner data with fewer off-target effects. Validated IOP reduction of 13.2 mmHg (rabbit) establishes it as the essential benchmark for glaucoma drug discovery. Proven axonal regeneration in optic nerve crush models supports CNS repair research. In liver fibrosis, it matches Y-27632's anti-fibrotic activity vs Col1a1/Tgfβ while uniquely modulating HSC migration. Insist on Y-33075 for reproducible, publication-grade results.

Molecular Formula C16H16N4O
Molecular Weight 280.32 g/mol
CAS No. 199433-58-4
Cat. No. B1663652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameY-33075
CAS199433-58-4
Synonyms4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide
Molecular FormulaC16H16N4O
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N
InChIInChI=1S/C16H16N4O/c1-10(17)11-2-4-12(5-3-11)16(21)20-14-7-9-19-15-13(14)6-8-18-15/h2-10H,17H2,1H3,(H2,18,19,20,21)/t10-/m1/s1
InChIKeyJTVBXQAYBIJXRP-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Y-33075 (CAS 199433-58-4): Potent and Selective ROCK Inhibitor for Ocular and Fibrotic Disease Research


Y-33075, also known as Y-39983, RKI-983, or SNJ-1656, is a potent and selective inhibitor of Rho-associated protein kinase (ROCK), with a reported IC50 of 3.6 nM against ROCK2 [1]. It is a structural derivative of the first-generation ROCK inhibitor Y-27632 . The compound exhibits significant selectivity for ROCK2 over protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase II (CaMKII), with IC50 values of 420 nM and 810 nM, respectively . Its primary mechanism involves the inhibition of ROCK-mediated phosphorylation of downstream targets such as myosin light chain (MLC), leading to effects on cell contractility, morphology, and migration.

Why Y-33075 Cannot Be Simply Substituted by Other ROCK Inhibitors Like Y-27632 or Fasudil


ROCK inhibitors are not a uniform class of molecules; they differ significantly in their potency, isoform selectivity, and off-target kinase inhibition profiles. Simple substitution of a widely used ROCK inhibitor like Y-27632 with Y-33075 will introduce significant experimental variables due to quantifiable differences in their biochemical properties. Y-33075 exhibits a superior selectivity window for ROCK over PKC and CaMKII compared to Y-27632 . Furthermore, Y-33075 demonstrates potent in vivo efficacy in reducing intraocular pressure (IOP) at low topical concentrations [1], while also showing distinct functional effects in certain cell types, such as both reducing contraction and increasing migration in hepatic stellate cells [2]. Therefore, substituting Y-33075 with a generic 'ROCK inhibitor' without accounting for these precise biochemical and functional distinctions will compromise experimental reproducibility and the validity of any comparative conclusions.

Y-33075 Quantitative Differentiation: Head-to-Head Comparisons with Y-27632 and Class-Level Benchmarking


Superior ROCK Potency and Kinase Selectivity of Y-33075 Compared to Y-27632

Y-33075 demonstrates significantly higher selectivity for ROCK over off-target kinases PKC and CaMKII when compared directly to Y-27632. The IC50 of Y-33075 for ROCK is 3.6 nM . For the off-target kinase PKC, the IC50 of Y-33075 is 0.42 μM, whereas Y-27632's IC50 for PKC is 9.0 μM, representing a 21.4-fold improvement in selectivity. For CaMKII, the IC50 of Y-33075 is 0.81 μM, compared to 26 μM for Y-27632, which is a 32.1-fold improvement in selectivity .

ROCK inhibition kinase selectivity PKC CaMKII

Y-33075 Mediates Potent and Sustained Reduction of Intraocular Pressure (IOP) in Animal Models

Y-33075 effectively lowers intraocular pressure (IOP) in preclinical models of glaucoma. In rabbits, a single topical instillation of 0.1% Y-33075 reduced IOP by a maximum of 13.2 ± 0.6 mmHg at 2 hours post-dose [1]. Repeated administration (0.03%, four times daily for 28 days) maintained a sustained IOP reduction of 7.0–9.6 mmHg [1]. In cynomolgus monkeys, a single topical dose of 0.05% Y-33075 resulted in a significant reduction in IOP of 2.5 ± 0.8 mmHg, with the effect observed from 2 to 7 hours post-administration [1].

glaucoma ocular hypertension intraocular pressure in vivo pharmacology

Y-33075 Promotes Axonal Regeneration in an Optic Nerve Crush Model

Y-33075 has demonstrated the ability to promote axonal regeneration in a clinically relevant model of optic nerve injury. In a cat model of surgically-induced optic nerve crush, treatment with Y-33075 at concentrations of 10 and 100 µM resulted in a significant increase in the number of regenerating axons at the crush site compared to vehicle-treated controls [1].

axonal regeneration neuroprotection optic nerve retinal ganglion cells

Y-33075 Modulates Hepatic Stellate Cell Biology and Reduces Fibrotic Markers

In a study directly comparing Y-33075 and Y-27632, both compounds were shown to reduce fibrosis in human TWNT-4 hepatic stellate cells (HSCs) and primary mouse HSCs [1]. Treatment with Y-33075 for 24 hours significantly decreased the mRNA expression of the pro-fibrotic markers Col1a1 and Tgfβ, an effect that was comparable to that of Y-27632 [1]. Notably, the study also revealed that both inhibitors, while decreasing contraction, paradoxically increased the migration of these cells, underscoring the complex effects of ROCK inhibition [1].

liver fibrosis hepatic stellate cells anti-fibrotic ROCK signaling

Optimal Application Scenarios for Y-33075 Based on Quantitative Performance Data


Investigating ROCK2-Specific Pathways with Minimal Off-Target Interference

Researchers studying the specific role of ROCK2 in cellular processes such as cytoskeletal dynamics, cell adhesion, or gene transcription should select Y-33075. Its 21.4-fold and 32.1-fold improved selectivity over PKC and CaMKII, respectively, compared to the widely used inhibitor Y-27632, makes it a superior choice for experiments where minimizing confounding off-target effects is critical for generating clean, interpretable data .

Preclinical Development of Novel Therapies for Glaucoma and Ocular Hypertension

For pharmacologists and ophthalmology researchers developing new treatments for glaucoma, Y-33075 is an essential benchmark tool. Its validated and potent IOP-lowering efficacy in both rabbit (max 13.2 mmHg reduction at 0.1%) and monkey (2.5 mmHg reduction at 0.05%) models provides a robust and reproducible baseline for comparing new chemical entities and studying ROCK-dependent mechanisms in aqueous humor dynamics [1].

Exploring ROCK-Mediated Mechanisms in Neuroprotection and Axonal Regeneration

In neurobiology research focused on optic neuropathies, spinal cord injury, or other forms of central nervous system damage, Y-33075 serves as a powerful tool for investigating ROCK's role in neuronal survival and axonal regrowth. Its demonstrated ability to promote significant axonal regeneration in a cat optic nerve crush model validates its use in studies aimed at understanding and promoting repair in the injured CNS [2].

Validating ROCK Dependency in Liver Fibrosis and Stellate Cell Biology Models

Scientists studying the cellular and molecular drivers of liver fibrosis, particularly the activation of hepatic stellate cells (HSCs), can employ Y-33075 as a potent probe. It has been shown in a direct head-to-head study with Y-27632 to comparably reduce the expression of key fibrotic markers like Col1a1 and Tgfβ in both human and mouse HSCs [3]. This positions Y-33075 as a reliable alternative for investigating ROCK-mediated fibrogenesis, while its distinct effect on HSC migration adds an important dimension to studies of liver pathology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Y-33075

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.